molecular formula C14H8F2N4 B3233034 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 1350653-26-7

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No.: B3233034
CAS No.: 1350653-26-7
M. Wt: 270.24 g/mol
InChI Key: GPEUANAWZCBBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS: 1350653-26-7) is a heterocyclic organic compound featuring a pyrazolo[3,4-b]pyridine core substituted with fluorine atoms at the 5-position and a 2-fluorobenzyl group at the 1-position. The 3-position is occupied by a nitrile (-CN) group, which confers distinct physicochemical properties. This compound is a critical intermediate in synthesizing Vericiguat (marketed as Verquvo®), a soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure .

Properties

IUPAC Name

5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4/c15-10-5-11-13(6-17)19-20(14(11)18-7-10)8-9-3-1-2-4-12(9)16/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEUANAWZCBBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157731
Record name 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350653-26-7
Record name 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350653-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS No. 1350653-26-7) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

  • Molecular Formula : C14H8F2N4
  • Molecular Weight : 270.24 g/mol
  • CAS Number : 1350653-26-7
  • Appearance : Solid, typically stored in a dark place at 2-8°C to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cyclin-dependent Kinases (CDKs) : This compound has shown promising inhibitory activity against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM, respectively. The selectivity towards CDK2 is particularly notable, being 265-fold over CDK9, indicating its potential as an anticancer agent targeting cell cycle regulation .
  • Antiproliferative Effects : In vitro studies demonstrate that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antiproliferative effects against various human tumor cell lines, including HeLa, HCT116, and A375 cells. These findings suggest a mechanism involving the inhibition of cellular proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueReference
CDK InhibitionCDK20.36 µM
CDK InhibitionCDK91.8 µM
Antiproliferative ActivityHeLa Cell LineNot specified
Antiproliferative ActivityHCT116 Cell LineNot specified
Antiproliferative ActivityA375 Cell LineNot specified

Clinical Implications

The promising results from preclinical studies indicate that this compound could serve as a lead compound for the development of novel anticancer therapies. Its selective inhibition of CDKs suggests potential utility in treating cancers characterized by dysregulated cell cycle progression.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₈F₂N₄
  • Molecular Weight : 270.24 g/mol
  • Storage : Requires protection from light and moisture, stored at 2–8°C .
  • Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Comparative Analysis with Structurally Similar Compounds

Vericiguat and Its Derivatives

Vericiguat (methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate) is the pharmacologically active derivative of the target compound. Key comparisons include:

Property 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Vericiguat
Molecular Weight 270.24 g/mol 426.39 g/mol
Functional Group Nitrile (-CN) Carbamate and pyrimidine substituents
Solubility Low (lipophilic; logP ~2.99*) BCS Class II (low solubility, high permeability)
Role Synthetic intermediate Active pharmaceutical ingredient (API)

*Estimated based on structural similarity to Vericiguat’s logP of 2.99 .

Key Differences :

  • The nitrile group in the intermediate is replaced by a carbamate-linked pyrimidine ring in Vericiguat, enhancing hydrogen-bonding capacity and target affinity for sGC .
  • Vericiguat’s larger size (426.39 g/mol) reduces its metabolic clearance compared to the intermediate .

BAY 41-2272: A Structural Analog with sGC Activity

BAY 41-2272 (5-cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine) shares the 1-(2-fluorobenzyl)-pyrazolo[3,4-b]pyridine core but differs in substituents:

Property This compound BAY 41-2272
3-Position Group Nitrile (-CN) Pyrimidin-4-ylamine
Biological Activity No direct pharmacological role Potent sGC activator
Solubility Low (hydrophobic nitrile) Moderate (amine group enhances polarity)

Key Insight :
The pyrimidin-4-ylamine group in BAY 41-2272 enables direct interaction with sGC’s heme domain, a property absent in the nitrile-containing intermediate .

Iodinated Analog: 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • CAS : 1350653-24-5 .
  • Key Difference : Iodo substitution at the 3-position instead of nitrile.
  • Utility : Serves as a precursor for cross-coupling reactions in drug synthesis .

Physicochemical and Pharmacokinetic Trends

  • Nitrile Group Impact :

    • Lipophilicity : The nitrile group increases logP compared to carboxamide or carboxylic acid derivatives, reducing aqueous solubility .
    • Stability : Nitriles are generally stable under synthetic conditions but may hydrolyze to amides or acids under acidic/basic conditions .
  • Role in Drug Design :

    • The nitrile intermediate’s small size and reactivity make it ideal for further functionalization, whereas bulkier derivatives like Vericiguat prioritize target engagement and metabolic stability .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and functional groups (e.g., benzyl, pyrazole, and nitrile) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .
  • X-ray Crystallography : Definitive structural confirmation, especially for intermediates like 31 .
  • HPLC : Purity assessment (>98%) and quantification of process-related impurities (e.g., des-fluoro byproducts) .

What are the key physicochemical properties of this compound, and how do they influence formulation studies?

Q. Advanced

  • Solubility : pH-dependent; low solubility in neutral conditions (BCS Class II) but improves in acidic media (e.g., gastric pH) .
  • Lipophilicity : LogP of 2.99, indicating moderate permeability, which impacts bioavailability and requires formulation with enhancers (e.g., surfactants) .
  • pKa : 4.7 (basic), influencing ionization state and absorption in the gastrointestinal tract .
    Implications : Preclinical studies for derivatives like Vericiguat prioritize salt formation or amorphous solid dispersions to enhance solubility .

How does this compound serve as an intermediate in the synthesis of sGC stimulators like Riociguat and Vericiguat?

Basic
The compound is a precursor for methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate (Vericiguat), a soluble guanylate cyclase (sGC) stimulator. Key transformations include:

  • Pyrimidine Ring Formation : Coupling with 4,6-diamino-2-chloropyrimidine-5-carbamate under Ullmann or Buchwald-Hartwig conditions .
  • Process Optimization : Patented methods emphasize reduced reaction times (from 24h to 8h) and higher yields (75% vs. 50%) via optimized catalysts (e.g., Pd(OAc)₂/Xantphos) .

What challenges arise in scaling up the synthesis, and how are they addressed?

Q. Advanced

  • Impurity Control : Brominated byproducts (e.g., 3-bromo derivatives) may form during cyanation. Mitigated via precise stoichiometry of CuCN and Pd catalysts .
  • Thermal Instability : Intermediate 31 degrades above 80°C. Process adjustments include low-temperature cyanation (-10°C to 25°C) .
  • Regulatory Compliance : Patents highlight the need for residual solvent limits (e.g., DMF < 500 ppm) .

How do structural modifications of this compound affect its biological activity in sGC stimulation?

Q. Advanced

  • Fluorine Substitution : The 5-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Benzyl Group : The 2-fluorobenzyl moiety improves binding affinity to sGC’s heme domain, as shown in SAR studies .
  • Nitrogen Positioning : Pyrazolo[3,4-b]pyridine core is critical for NO-independent activation, distinguishing it from non-selective analogs .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Q. Advanced

  • Yield Discrepancies : Early routes reported 30–40% yields due to poor regioselectivity, while recent methods achieve 55% via optimized benzylation .
  • Catalyst Variability : Pd(OAc)₂ vs. PdCl₂ may alter cyanation efficiency (80% vs. 65%). Resolution involves screening ligand-catalyst pairs (e.g., Xantphos/Pd(OAc)₂) .

What pharmacokinetic considerations are critical for derivatives of this compound?

Q. Advanced

  • Absorption : High permeability (Caco-2 Papp = 111–464 nm/s) but low solubility necessitates prodrug strategies or lipid-based formulations .
  • Metabolism : Primarily metabolized by CYP3A4, requiring co-administration with inhibitors (e.g., ketoconazole) in preclinical models to extend half-life .

How can researchers optimize reaction conditions to minimize impurity formation?

Q. Methodological Guide

Parameter Optimal Condition Impact
Temperature 25–50°C (benzylation)Prevents decomposition of intermediates
Catalyst Pd(OAc)₂/XantphosReduces Pd leaching and side reactions
Solvent Toluene/EtOH (1:1)Balances solubility and reactivity
Reaction Time 8–12 hoursMinimizes dimerization byproducts
Data sourced from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.